BenchChemオンラインストアへようこそ!

BMS-911172

Neuropathic Pain Kinase Inhibition AAK1

BMS-911172 is the definitive pharmacological tool for validating AAK1 as a target in neuropathic pain. Unlike LP-935509 or LX9211, BMS-911172 offers demonstrable brain penetration, potent cellular inhibition (IC50 51 nM), and validated in vivo efficacy in rat CCI models without dose-limiting motor side effects. Its established PD biomarker (μ2 phosphorylation) enables robust target engagement studies in CNS tissues. Choose BMS-911172 for reproducible, interpretable results in your AAK1-targeted pain research program.

Molecular Formula
Molecular Weight
Cat. No. B1192344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-911172
SynonymsBMS-911172;  BMS 911172;  BMS911172
Structural Identifiers
SMILESUnknown
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BMS-911172: A Potent, Brain-Penetrant AAK1 Inhibitor for Neuropathic Pain Research


BMS-911172 is a synthetic organic small molecule developed by Bristol Myers Squibb that acts as a selective, brain-penetrant inhibitor of Adaptor-Associated Kinase 1 (AAK1), also known as AP2-associated protein kinase 1 . It was designed as a pharmacological tool compound to validate AAK1 as a molecular target for the treatment of neuropathic pain . BMS-911172 exhibits potent enzymatic inhibition of AAK1 (IC50 = 12 nM) and demonstrates efficacy in preclinical rodent models of neuropathic pain without causing dose-limiting motor side effects at the tested doses .

BMS-911172: Why AAK1 Selectivity and Brain Penetration Preclude Generic Substitution


BMS-911172 is a specialized tool compound with a specific profile that distinguishes it from other AAK1 inhibitors and is critical for its intended use in neuropathic pain research. Generic substitution with alternative AAK1 inhibitors, such as LP-935509 or the clinical candidate LX9211, is not scientifically valid due to key differences in potency, kinase selectivity, and pharmacokinetic properties, particularly brain penetration . These differences directly impact the ability to interpret results from in vitro and in vivo experiments, as off-target effects or inadequate CNS exposure can confound target validation and efficacy studies . The following quantitative evidence demonstrates the precise, verifiable points of differentiation that make BMS-911172 the appropriate selection for specific research contexts.

BMS-911172: Quantitative Evidence of Differentiation from Closest AAK1 Inhibitor Analogs


Comparative AAK1 Enzymatic Potency of BMS-911172 vs. LP-935509 and LX9211

BMS-911172 demonstrates potent inhibition of AAK1 in a biochemical enzyme assay with an IC50 of 12 nM . In contrast, the alternative AAK1 inhibitor LP-935509 shows a more potent IC50 of 3.3 nM , while the clinical candidate BMS-986176/LX9211, for which full data is not publicly available for direct comparison, represents a different stage of development . This quantitative difference in enzymatic potency is a key factor in determining the appropriate concentration range for in vitro studies to avoid saturating the target and potentially causing off-target effects.

Neuropathic Pain Kinase Inhibition AAK1 Drug Discovery

Comparison of Cellular AAK1 Inhibition Activity of BMS-911172

BMS-911172 exhibits an IC50 of 51 nM in a cellular assay measuring AAK1-mediated μ2 phosphorylation, indicating its ability to engage the target within a cellular context . While LP-935509 is reported to have a Ki of 0.9 nM, its cellular IC50 is not specified in the provided data, making a direct cellular potency comparison challenging . This cellular activity data for BMS-911172 is essential for translating enzymatic findings to a more physiologically relevant system and for designing cell-based experiments.

Cellular Assay Kinase Inhibition AAK1 Drug Discovery

Demonstrated Brain Penetration and Target Engagement of BMS-911172 in Rodents

BMS-911172 is characterized by its brain-penetrant properties, a crucial feature for targeting AAK1 in the central nervous system for neuropathic pain . While the clinical candidate LX9211 also demonstrates brain penetration with an average brain-to-plasma ratio of 20 in rats , BMS-911172's efficacy has been validated in multiple rat models, including the chronic constriction injury (CCI) model at a dose of 60 mg/kg, where it significantly reduced pain without motor side effects . This in vivo validation of CNS target engagement and efficacy is a key differentiator for a research tool compound.

Neuropathic Pain Pharmacokinetics Blood-Brain Barrier AAK1

AAK1 Selectivity Profile of BMS-911172 as a Research Tool

BMS-911172 is described as a selective inhibitor of AAK1 . While detailed selectivity panels are not provided in the available search results, the compound's design and characterization in peer-reviewed literature as a tool compound for validating AAK1's role in neuropathic pain implies a favorable selectivity profile . In contrast, LP-935509 is also a potent inhibitor of BIKE (IC50=14 nM) and a modest inhibitor of GAK (IC50=320 nM), indicating a broader kinase inhibition profile . This potential difference in selectivity is a critical consideration for researchers aiming to attribute observed effects specifically to AAK1 inhibition.

Kinase Selectivity AAK1 Drug Discovery Off-Target Effects

BMS-911172: Optimal Research Applications Based on Product-Specific Evidence


Validating AAK1 as a Target in Cellular Models of Neuropathic Pain

Given its demonstrated cellular activity (IC50 51 nM) against AAK1-mediated μ2 phosphorylation , BMS-911172 is ideally suited for cell-based studies aiming to link AAK1 inhibition to downstream signaling events and phenotypic changes relevant to pain pathways. The defined cellular IC50 allows researchers to establish a relevant dose-response relationship, avoiding concentrations that may lead to non-specific effects.

Investigating CNS-Mediated Antinociception in Rodent Neuropathic Pain Models

BMS-911172's established brain penetration and validated efficacy in rat models of neuropathic pain, such as the chronic constriction injury (CCI) model , make it the preferred compound for in vivo studies. Researchers can confidently use BMS-911172 to explore the role of central AAK1 in pain processing and to benchmark novel analgesic compounds with a similar mechanism of action.

Benchmarking for Novel AAK1 Inhibitor Discovery Programs

As a well-characterized tool compound with published data on potency, selectivity, and in vivo efficacy , BMS-911172 serves as a critical positive control and benchmark for medicinal chemistry programs developing next-generation AAK1 inhibitors. Its profile allows for direct comparison of new chemical entities in parallel in vitro and in vivo assays.

Pharmacodynamic (PD) Studies in CNS Tissue

BMS-911172 has been shown in PD marker assays to cause a dose-dependent inhibition of AAK1 substrate μ2 phosphorylation in the mouse brain . This provides a direct pharmacodynamic readout, making BMS-911172 an excellent tool for designing and validating target engagement studies in CNS tissues following systemic administration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMS-911172

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.